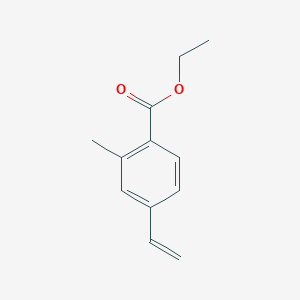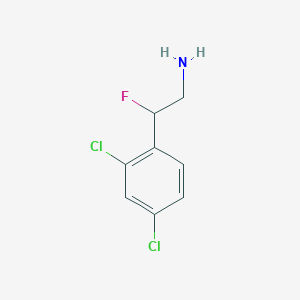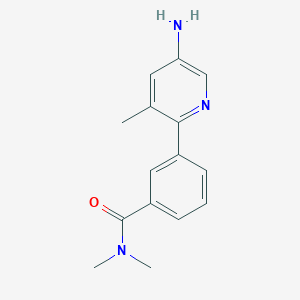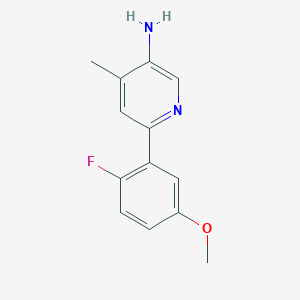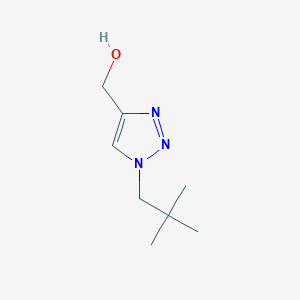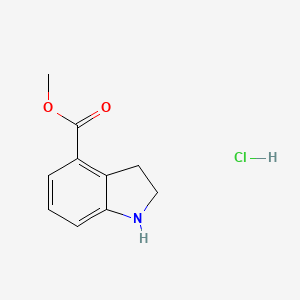
Methyl indoline-4-carboxylate hydrochloride
Overview
Description
“Methyl indoline-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1187927-40-7 . It has a molecular weight of 213.66 and its IUPAC name is methyl 4-indolinecarboxylate hydrochloride . It is stored in a dry room at room temperature . It is a solid substance and is used in scientific experiments and research due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “Methyl indoline-4-carboxylate hydrochloride” is C10H12ClNO2 . The InChI code is 1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl indoline-4-carboxylate hydrochloride” is a solid substance that is stored in a dry room at room temperature . Its molecular weight is 213.66 and its molecular formula is C10H12ClNO2 .Scientific Research Applications
Synthesis of Bioactive Alkaloids
Methyl indoline-4-carboxylate hydrochloride: is a key precursor in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites). Many alkaloids can affect human physiology and are used as medications, recreational drugs, or in entheogenic rituals (e.g., mescaline, nicotine, morphine).
Anticancer Research
Indole derivatives, including Methyl indoline-4-carboxylate hydrochloride , have shown promise in anticancer research . They are being studied for their potential to treat various types of cancer cells. The indole ring system is a common structure found in many therapeutic agents, and modifications to this core structure can lead to compounds with significant anticancer activity.
Antimicrobial Applications
The compound has been utilized in the development of new antimicrobial agents . Indole derivatives are known to possess strong antimicrobial properties, making them valuable in the fight against infectious diseases caused by bacteria, fungi, and viruses.
Treatment of Disorders
Research has indicated that indole derivatives can play a role in treating different types of disorders in the human body . This includes neurological disorders, where indole-based compounds can potentially cross the blood-brain barrier and exert therapeutic effects.
Green Chemistry Synthesis
Methyl indoline-4-carboxylate hydrochloride: is used in green chemistry practices for synthesizing heterocyclic compounds . Green chemistry emphasizes the design of products and processes that minimize the use and generation of hazardous substances, and indole-based cycloaddition reactions are considered atom-economical and environmentally friendly.
Development of Antiviral Agents
Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B3 virus . The structural versatility of indole allows for the synthesis of numerous derivatives with potential antiviral properties.
Safety And Hazards
properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSHOJQKDISHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-4-carboxylate hydrochloride | |
CAS RN |
1187927-40-7 | |
| Record name | methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



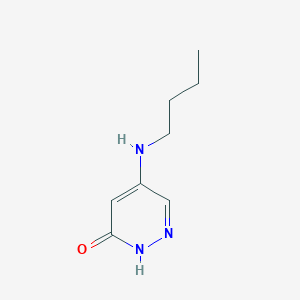
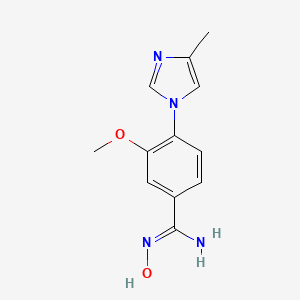
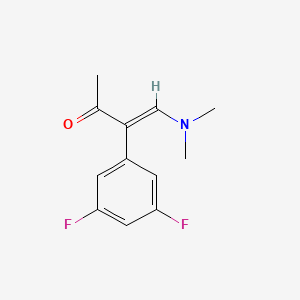
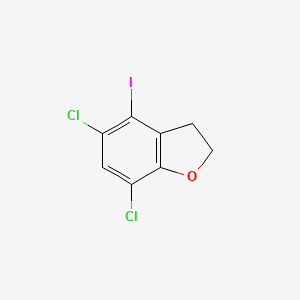
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
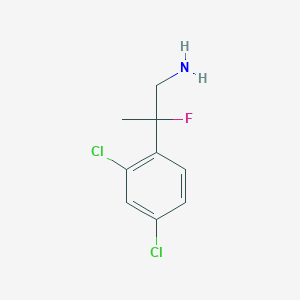
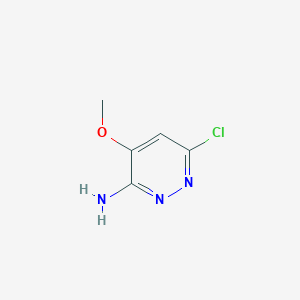
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine](/img/structure/B1467696.png)

